L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl-
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Overview
Description
L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl-: is a peptide compound composed of six amino acids: L-glutamine, L-histidine, L-serine, L-serine, L-lysine, and L-leucine. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The histidine and serine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through targeted chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific modifications. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering downstream signaling cascades that regulate cellular functions. The exact pathways depend on the biological context and the specific peptide sequence.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
L-Tyrosyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A complex peptide used in various biochemical studies.
Uniqueness
L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of glutamine, histidine, serine, lysine, and leucine residues allows for diverse interactions and functions in biological systems.
Properties
CAS No. |
199334-71-9 |
---|---|
Molecular Formula |
C29H50N10O10 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H50N10O10/c1-15(2)9-20(26(45)36-19(29(48)49)6-7-23(32)42)37-25(44)18(5-3-4-8-30)35-27(46)22(13-41)39-28(47)21(12-40)38-24(43)17(31)10-16-11-33-14-34-16/h11,14-15,17-22,40-41H,3-10,12-13,30-31H2,1-2H3,(H2,32,42)(H,33,34)(H,35,46)(H,36,45)(H,37,44)(H,38,43)(H,39,47)(H,48,49)/t17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
WDZALHCYXLUMQF-WLNPFYQQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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